3-Chloro-4-morpholinobenzoic acid
Overview
Description
3-Chloro-4-morpholinobenzoic acid is a chemical compound with the CAS Number: 26586-20-9 . It has a molecular weight of 241.67 . The IUPAC name for this compound is 3-chloro-4-(4-morpholinyl)benzoic acid .
Molecular Structure Analysis
The molecular formula of this compound is C11H12ClNO3 . The InChI code for this compound is 1S/C11H12ClNO3/c12-9-7-8(11(14)15)1-2-10(9)13-3-5-16-6-4-13/h1-2,7H,3-6H2,(H,14,15) .Physical and Chemical Properties Analysis
This compound is a white to yellow solid . It should be stored at 0-8°C .Scientific Research Applications
Synthesis of Heterocyclic Compounds
3-Chloro-4-morpholinobenzoic acid serves as a crucial intermediate in the synthesis of heterocyclic compounds with potential biological activities. For example, it has been used in the preparation of morpholinium salts, which are important for synthesizing biologically active heterocyclic compounds. These compounds have been studied for their structural properties and the formation of hydrogen bonds, indicating their significance in medicinal chemistry and drug design (Mazur, Pitucha, & Rzączyńska, 2007).
Antidepressant Synthesis
Another application involves the synthesis of the antidepressant Befol, where this compound derivatives play a role in creating an original domestic antidepressant belonging to the class of type A reversible MAO inhibitors. This showcases the compound's utility in pharmaceutical synthesis and its potential contribution to developing new therapeutic agents (Donskaya, Antonkina, Glukhan, & Smirnov, 2004).
Molluscicidal Agents
Research into the synthesis, crystal structure, and biological evaluation of derivatives incorporating the morpholine moiety, such as 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, has shown these compounds to have significant molluscicidal effects. This indicates potential applications in pest control and environmental protection efforts (Duan et al., 2014).
Safety and Hazards
The safety information available indicates that 3-Chloro-4-morpholinobenzoic acid may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), rinsing cautiously with water for several minutes in case of contact with eyes (P305+351+338), and washing skin thoroughly after handling (P302+352) .
Properties
IUPAC Name |
3-chloro-4-morpholin-4-ylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c12-9-7-8(11(14)15)1-2-10(9)13-3-5-16-6-4-13/h1-2,7H,3-6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDHVZCNDDAJPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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